molecular formula C12H12Cl2F3NO5S B14055882 4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate CAS No. 1098619-84-1

4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate

Cat. No.: B14055882
CAS No.: 1098619-84-1
M. Wt: 410.2 g/mol
InChI Key: MJGLHMVSLFMSDN-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with dichloro and trifluoromethanesulfonate functional groups. This compound is often used in organic synthesis, particularly in the protection of amines and in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected amine is then reacted with 2,6-dichlorophenyl trifluoromethanesulfonate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. Deprotection reactions yield the free amine.

Scientific Research Applications

4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate involves its role as a protecting group for amines The Boc group stabilizes the amine, preventing unwanted reactions during synthesis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate is unique due to the combination of its Boc-protected amine and trifluoromethanesulfonate functional groups. This combination allows for versatile applications in organic synthesis, particularly in the protection and functionalization of amines.

Properties

CAS No.

1098619-84-1

Molecular Formula

C12H12Cl2F3NO5S

Molecular Weight

410.2 g/mol

IUPAC Name

[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C12H12Cl2F3NO5S/c1-11(2,3)22-10(19)18-6-4-7(13)9(8(14)5-6)23-24(20,21)12(15,16)17/h4-5H,1-3H3,(H,18,19)

InChI Key

MJGLHMVSLFMSDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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